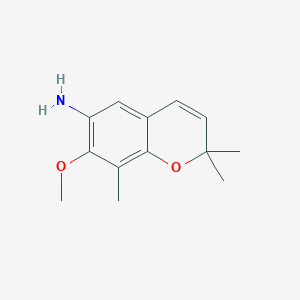

7-Methoxy-2,2,8-trimethylchromen-6-amine

Description

Properties

CAS No. |

50637-43-9 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

7-methoxy-2,2,8-trimethylchromen-6-amine |

InChI |

InChI=1S/C13H17NO2/c1-8-11-9(5-6-13(2,3)16-11)7-10(14)12(8)15-4/h5-7H,14H2,1-4H3 |

InChI Key |

ONSQLUSUXFVLRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=C1OC)N)C=CC(O2)(C)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the 7-Methoxy Group

A key step in the synthesis is the selective introduction of the 7-methoxy substituent. According to research on related chromene and cephamycin derivatives, the 7-methoxy group can be introduced via oxidative or nucleophilic substitution methods on appropriately protected intermediates.

One established method involves the conversion of a 7-amino group to a 7-methoxy substituent through diazotization and subsequent nucleophilic displacement. For example, starting from a 7-amino precursor, treatment with nitrous acid forms a 7-diazo intermediate, which upon reaction with methanol under silver salt catalysis yields the 7-methoxy derivative. This approach was demonstrated in cephamycin analogs and can be adapted for chromene systems with similar substitution patterns.

An alternative, less hazardous method avoids explosive intermediates by forming a Schiff base from the diphenylmethyl ester of the precursor and an aromatic aldehyde, followed by oxidation with lead dioxide and methanol treatment to yield the 7-methoxy compound. Subsequent cleavage of the imine with hydrazide reagents completes the transformation.

Construction of the Chromene Core with Methyl Substitutions

The chromene ring system bearing methyl groups at the 2 and 8 positions can be constructed via aldol condensation and intramolecular cyclization reactions.

A widely used method involves base-promoted aldol condensation between substituted 2′-hydroxyacetophenones and aldehydes, followed by an intramolecular oxa-Michael ring closure to form chroman-4-one intermediates. These intermediates can be further functionalized to yield chromene derivatives.

For example, 2′-hydroxyacetophenones substituted with methyl groups undergo condensation with aldehydes under microwave heating in ethanol to afford chroman-4-one derivatives with methyl groups at the desired positions. Subsequent oxidation or functional group transformations can introduce the methoxy and amino groups.

Amination at the 6-Position

Installation of the amino group at the 6-position of the chromene ring can be achieved via nucleophilic substitution or reduction of nitro precursors.

In some synthetic routes, halogenated chromene intermediates (e.g., chloro or bromo derivatives at the 6-position) are reacted with ammonia or amines under basic conditions to substitute the halogen with an amino group. Alternatively, nitration followed by catalytic hydrogenation can convert a nitro substituent at the 6-position into the corresponding amine.

Representative Synthetic Sequence (Summary Table)

Analytical and Research Findings on Preparation

- The use of diphenylmethyl esters as protecting groups facilitates selective functionalization at the 7-position, improving yields and stability of intermediates.

- Oxidative methods employing lead dioxide and hydrazide cleavage provide safer alternatives to explosive diazo or azide intermediates for methoxy introduction.

- Microwave-assisted aldol condensation accelerates chromene core formation with better control over methyl substitution patterns.

- Nucleophilic substitution of halogenated intermediates with ammonia or amines is a reliable method for amine installation at the 6-position, with good yields and selectivity.

Scientific Research Applications

7-Methoxy-2,2,8-trimethylchromen-6-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,8-trimethylchromen-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The three methyl groups in 7-Methoxy-2,2,8-trimethylchromen-6-amine likely increase its lipophilicity compared to compounds like 6-methoxychroman-4-amine (unsaturated vs. saturated ring) or nitro-substituted analogs (e.g., 6-Methoxy-N-methyl-3-nitro-4H-chromen-2-amine) .

- Thermal Stability : Coumarin derivatives (e.g., 7-Methoxy-3-phenyl-4-methylcoumarin) exhibit higher melting points (106–107°C) compared to chromen-amines, suggesting that aromatic substituents (e.g., phenyl) enhance crystallinity .

- Synthetic Flexibility : Alkoxy-substituted chromen-amines (e.g., 10a–c) are synthesized via modular routes involving nucleophilic substitutions, whereas nitro groups (as in ) require reductive steps .

Biological Activity

7-Methoxy-2,2,8-trimethylchromen-6-amine is a member of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its utility in various medical and industrial fields.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS No. | 50637-43-9 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 7-methoxy-2,2,8-trimethylchromen-6-amine |

| InChI Key | ONSQLUSUXFVLRC-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that 7-Methoxy-2,2,8-trimethylchromen-6-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Antioxidant Properties

The compound also functions as an antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in various signaling pathways. The exact mechanisms are still under investigation but are believed to involve the inhibition of key enzymes and modulation of gene expression related to inflammation and apoptosis .

Study on HepG2 Cells

A notable study focused on the effects of flavonoids, including derivatives similar to 7-Methoxy-2,2,8-trimethylchromen-6-amine, on HepG2 cells (a liver cancer cell line). The study found that these compounds could induce apoptosis through various intracellular signaling pathways, highlighting their potential as therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 6-Amino-2,2,8-trimethylchromene and 7-Methoxy-2,2-dimethylchromene, 7-Methoxy-2,2,8-trimethylchromen-6-amine stands out due to its unique combination of methoxy and amine groups. This structural uniqueness contributes to its distinct biological properties and enhances its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxy-2,2,8-trimethylchromen-6-amine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. For example, substituted chromene precursors can be synthesized via refluxing methoxy-substituted phenols with β-keto esters in acidic media. Intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via melting point analysis, IR, and -/-NMR spectroscopy. Crystal structures of intermediates (e.g., monoclinic systems with space group ) are resolved via X-ray diffraction (XRD) to confirm stereochemistry .

Q. What analytical techniques are critical for confirming the purity and structure of 7-Methoxy-2,2,8-trimethylchromen-6-amine?

- Methodological Answer :

- Spectroscopy : UV-Vis (λmax ~244–327 nm in MeOH), IR (key peaks: 1,595–1,622 cm<sup>-1</sup> for C=O/C=C), and NMR (chemical shifts for methoxy groups: δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., observed m/z 219.1027 vs. calculated 219.1021 for C13H15O3<sup>+</sup>) ensures molecular formula accuracy .

- XRD : Unit cell parameters (e.g., ) and refinement metrics () validate crystallinity .

Q. How is the biological activity of this compound evaluated, particularly its enzyme inhibition potential?

- Methodological Answer : Tyrosinase inhibition assays are performed using mushroom or human tyrosinase. The compound is tested at varying concentrations (e.g., 0.1–100 µM) with L-DOPA as a substrate. Activity is quantified via UV absorbance (475 nm) and compared to controls (e.g., arbutin, kojic acid). Dose-dependent inhibition curves (IC50 values) are generated, with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What safety protocols are essential for handling 7-Methoxy-2,2,8-trimethylchromen-6-amine in the lab?

- Methodological Answer :

- Storage : Below -20°C in amber vials to prevent photodegradation .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 7-Methoxy-2,2,8-trimethylchromen-6-amine?

- Methodological Answer : Key variables include:

- Temperature : Increasing from 50–55°C to 70–75°C improved yields from <20% to 80% in analogous syntheses .

- Catalysts : K2CO3 or phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) favor cyclization, while toluene minimizes side reactions .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Data Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized computational models. For example, discrepancies in methoxy group torsion angles may indicate polymorphism .

- Batch Analysis : Replicate syntheses to rule out procedural artifacts.

- Advanced Techniques : Use - COSY or NOESY NMR to resolve overlapping signals in crowded spectra .

Q. What strategies are effective for identifying metabolites or degradation products of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HR-MS) : Exact mass analysis (e.g., 258.1106 Da) with <0.05 Da tolerance identifies potential metabolites .

- LC-MS/MS : Fragmentation patterns (e.g., loss of CH3O• or CO groups) differentiate isomers.

- Isotopic Labeling : - or -labeled analogs track metabolic pathways in vitro .

Q. What challenges arise in studying polymorphism or co-crystal formation with this compound?

- Methodological Answer :

- Screening : Use solvent-drop grinding with 10+ solvents (e.g., ethanol, acetonitrile) to induce polymorphs.

- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melt-recrystallization events).

- Co-Crystallization : Co-formers like carboxylic acids (e.g., vanillic acid) may stabilize alternate packing motifs, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.